2-(Piperidin-4-YL)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKCFPKGVZKPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving 2 Piperidin 4 Yl Piperidine
Elucidation of Reaction Pathways for its Synthesis
The primary and most direct pathway for the synthesis of 2-(Piperidin-4-YL)piperidine involves the catalytic hydrogenation of its aromatic precursor, 2,4'-bipyridine (B1205877). This transformation is a heterogeneous catalytic process where hydrogen gas is used in conjunction with a metal catalyst.
The mechanism of catalytic hydrogenation of aromatic rings like pyridine (B92270) proceeds in a stepwise manner on the surface of the catalyst. libretexts.org
Adsorption: Both the 2,4'-bipyridine substrate and hydrogen molecules are adsorbed onto the surface of the metal catalyst (e.g., Platinum, Palladium, Rhodium). libretexts.org
Hydrogen Activation: The H-H bond in the hydrogen molecules is weakened and cleaved by the metal, forming metal-hydride species on the surface.
Stepwise Hydrogenation: Hydrogen atoms are then transferred sequentially to the carbons of the pyridine rings. The reaction proceeds via partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines, before the fully saturated piperidine (B6355638) rings are formed.
Desorption: Once fully hydrogenated, the this compound product has a weaker affinity for the catalyst surface and desorbs, freeing the active sites for further reaction cycles. libretexts.org
The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, significantly influences the efficiency and selectivity of the hydrogenation. For instance, platinum oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in acidic solvents like glacial acetic acid. asianpubs.orgresearchgate.net Rhodium-based catalysts are also highly effective, sometimes under milder conditions. nih.gov
| Catalyst System | Substrate | Conditions | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| PtO₂ (Adams' catalyst) | Substituted Pyridines | H₂, 50-70 bar, Acetic Acid, RT | Heterogeneous catalysis involving substrate adsorption and stepwise hydrogen transfer on the platinum metal surface. | asianpubs.orgresearchgate.net |
| Rhodium on Carbon (Rh/C) | Pyridines | Lower atmospheric pressures | Effective for hydrogenation under milder pressure conditions compared to other catalysts. | asianpubs.org |
| Iridium(I) Complex with P,N-Ligand | 2-Substituted Pyridinium (B92312) Salts | Asymmetric Hydrogenation | Proceeds through an outer-sphere dissociative mechanism, allowing for stereoselective hydrogen transfer. | nih.gov |
| Ruthenium Heterogeneous Catalyst | Multi-substituted Pyridines | - | Can be tuned for diastereoselective cis-hydrogenation of the pyridine ring. | nih.gov |
Other synthetic strategies for forming substituted piperidine rings, which could be adapted for bipiperidine structures, include intramolecular cyclization reactions and multi-component reactions that build the heterocyclic ring from acyclic precursors. nih.gov However, for the specific 2,4'-bipiperidine structure, catalytic hydrogenation of the corresponding bipyridine remains the most straightforward approach.
Role as a Reactant in Nucleophilic Processes
The two secondary amine nitrogen atoms in this compound possess lone pairs of electrons, making the molecule a potent bis-nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions.
Nucleophilic Aromatic Substitution (SNAr): In the presence of an electron-deficient aromatic ring bearing a good leaving group (e.g., a halogen), this compound can act as the nucleophile in an SNAr reaction. The mechanism involves two main steps:
Nucleophilic Attack: One of the piperidine nitrogen atoms attacks the electron-poor carbon of the aromatic ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system, often onto electron-withdrawing groups (like NO₂).
Leaving Group Departure: The aromaticity is restored by the expulsion of the leaving group, resulting in the formation of a new C-N bond.
Quantum mechanical studies on the SNAr reaction between piperidine and dinitropyridine derivatives indicate a concerted mechanism where the nucleophilic attack and displacement of the leaving group occur in a coordinated fashion. researchgate.net The rate of these reactions is influenced by the nature of the leaving group, the solvent, and the electron-withdrawing groups on the aromatic substrate. nih.govacs.org
Other Nucleophilic Reactions: Beyond SNAr, this compound can engage in other standard nucleophilic processes:
Alkylation: Reaction with alkyl halides (R-X) via an SN2 mechanism to form N-alkylated derivatives.
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives (amides).
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Reductive Amination: Reaction with aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ to yield N-substituted products.
| Reaction Type | Electrophile | General Mechanism | Role of this compound |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide | Addition-Elimination (Meisenheimer complex) | Attacks the electron-deficient aromatic ring. researchgate.netnih.gov |
| Alkylation | Alkyl Halide | Bimolecular Nucleophilic Substitution (SN2) | Displaces the halide leaving group. csbsju.edu |
| Acylation | Acyl Chloride/Anhydride | Nucleophilic Acyl Substitution | Attacks the carbonyl carbon. |
| Reductive Amination | Aldehyde/Ketone | Iminium Ion Formation and Reduction | Forms an iminium intermediate. nih.gov |
Mechanistic Aspects of Catalytic Reactions Utilizing Piperidine Derivatives
The piperidine scaffold is a common structural motif in ligands for metal-catalyzed reactions and in organocatalysis. While specific studies on this compound as a catalyst are limited, the principles derived from other piperidine derivatives are applicable.
In metal catalysis , piperidine-containing molecules are often used as chiral ligands in asymmetric synthesis. The nitrogen atom can coordinate to a metal center, and the stereocenters on the piperidine ring(s) create a chiral environment. This chiral pocket influences the binding of the substrate and the subsequent bond-forming steps, thereby controlling the stereochemical outcome of the reaction. For example, rhodium-catalyzed C-H functionalization can be directed by ligands to achieve site-selective and stereoselective transformations on piperidine rings themselves. nih.gov
In organocatalysis , piperidine and its derivatives can function as basic or nucleophilic catalysts. A classic example is the Knoevenagel condensation or Michael addition, where piperidine acts as a base to deprotonate a pro-nucleophile, generating an enolate or a similar reactive species. The catalytic cycle typically involves:
Deprotonation: The piperidine nitrogen acts as a Brønsted-Lowry base, abstracting a proton from a carbon acid.
Nucleophilic Addition: The resulting nucleophile adds to an electrophile (e.g., an aldehyde or an α,β-unsaturated system).
Protonation and Catalyst Regeneration: The intermediate is protonated, often by the protonated piperidinium (B107235) ion, to give the final product and regenerate the piperidine catalyst.
The mechanism can also involve the formation of a nucleophilic enamine intermediate when piperidine reacts with a carbonyl compound, which is central to many organocatalytic transformations.
Understanding Stereochemical Outcomes in Transformations
The synthesis and reactions of this compound are intrinsically linked to stereochemistry. The molecule has three stereocenters: C2 and C4 on one ring, and C4' on the other. This leads to the possibility of multiple diastereomers.
During its synthesis by the hydrogenation of 2,4'-bipyridine, a mixture of diastereomers is typically formed. The stereochemical outcome is determined by the direction of hydrogen addition to the planar pyridine rings as they are adsorbed on the catalyst surface. The use of specific catalysts can favor the formation of cis or trans isomers with respect to the substituents on each ring. For example, diastereoselective cis-hydrogenation of multi-substituted pyridines has been achieved with ruthenium-based catalysts. nih.gov
Controlling the stereochemistry in reactions involving the pre-existing chiral centers of this compound is a key challenge. In nucleophilic addition reactions, the existing stereocenters can direct the approach of the incoming electrophile, leading to diastereoselective product formation (substrate-controlled stereoselectivity).
Furthermore, advanced synthetic methods allow for the highly stereoselective construction of substituted piperidine rings. These methods often rely on catalyst control to dictate the stereochemical outcome.
Aza-Prins Cyclization: This method can generate trisubstituted piperidines with high stereocontrol by positioning substituents in a kinetically favorable chair-like transition state. usm.edu
Photoredox Catalysis: A photoredox-catalyzed C-H arylation of piperidines followed by epimerization can lead to the thermodynamically most stable diastereomer with high selectivity. nih.govchemrxiv.org
Palladium-Catalyzed C-H Arylation: Using a directing group at the C3 position can achieve highly regio- and stereoselective arylation at the C4 position of piperidines, yielding cis-3,4-disubstituted products. acs.org
| Transformation | Method | Mechanistic Aspect Controlling Stereochemistry | Typical Outcome | Reference |
|---|---|---|---|---|
| Synthesis (Hydrogenation) | Heterogeneous Catalysis (e.g., Ru-based) | Facial selectivity of hydrogen addition to the adsorbed pyridine ring. | Can be tuned for high cis-diastereoselectivity. | nih.gov |
| Synthesis (Cyclization) | Aza-Prins Cyclization | Formation of a chair-like six-membered transition state. | Kinetically controlled formation of specific diastereomers. | usm.edu |
| Functionalization | Photoredox C-H Arylation | Epimerization to the most stable product isomer. | Thermodynamically controlled high diastereoselectivity. | nih.govchemrxiv.org |
| Functionalization | Pd-Catalyzed C-H Arylation | Directing-group-assisted, sterically controlled C-H activation. | High cis-diastereoselectivity. | acs.org |
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of reactions involving piperidine derivatives. These studies can elucidate reaction pathways, characterize transition states, and explain observed selectivities.
Synthesis Mechanisms: DFT calculations have been used to investigate the mechanism of piperidine synthesis. For example, in the copper-catalyzed intramolecular C-H amination to form piperidines, computational studies helped to map out the free energy profile of the catalytic cycle, identifying the key intermediates and transition states involved in the Cu(I)/Cu(II) pathway. acs.org Similarly, DFT has been employed to study the activation of H₂ by Frustrated Lewis Pairs (FLPs) and the subsequent hydrogenation of unsaturated bonds, a process relevant to the synthesis of piperidines. researchgate.net
Reactivity and Nucleophilicity: Computational studies can rationalize the nucleophilic behavior of piperidines. DFT calculations have been used to model the SNAr reaction between piperidine and dinitropyridines, confirming a concerted mechanism and calculating the activation energy, which indicates the reaction can proceed under mild conditions. researchgate.net Such studies help in understanding the electronic properties that govern the nucleophilicity of the piperidine nitrogen.
Stereochemical Outcomes: DFT is a critical tool for understanding stereoselectivity. In the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, DFT calculations elucidated an outer-sphere dissociative mechanism. acs.org By modeling the transition state for the hydride delivery step, researchers could rationalize why a specific enantiomer of the piperidine product was formed, attributing the facial selectivity to steric interactions between the substrate and the chiral ligand. nih.govacs.org For photoredox-catalyzed functionalization, DFT calculations of the relative energies of product diastereomers confirmed that the observed high selectivity was due to a thermodynamic equilibrium favoring the most stable isomer. chemrxiv.org
| Reaction Studied | Computational Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Copper-Catalyzed C-H Amination | DFT | Elucidation of the Cu(I)/Cu(II) catalytic cycle and free energy profile. | acs.org |
| Ir-Catalyzed Asymmetric Hydrogenation | DFT | Identified an outer-sphere dissociative mechanism and rationalized facial selectivity via transition state modeling. | acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | DFT | Confirmed a concerted mechanism and calculated a favorable activation energy. | researchgate.net |
| Photoredox C-H Arylation | DFT | Calculated relative energies of diastereomers, confirming thermodynamic control of stereoselectivity. | chemrxiv.org |
| Piperidine Adsorption on Nanoparticles | DFT/TD-DFT | Modeled the interaction between the piperidine nitrogen and silver surfaces to explain SERS spectra. | mdpi.com |
Computational Chemistry and Theoretical Modeling of 2 Piperidin 4 Yl Piperidine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of the size of 2-(Piperidin-4-YL)piperidine. These calculations can elucidate the electronic structure, stability, and reactivity.
Detailed research findings from DFT studies on related piperidine (B6355638) derivatives show that the method is effective for optimizing molecular geometry and analyzing electronic properties. researchgate.nettandfonline.com For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to determine the most stable geometric structure. tandfonline.comresearchgate.net Key outputs include optimized bond lengths, bond angles, and dihedral angles.
The electronic structure is often analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the nitrogen atoms are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms bonded to them would be areas of positive potential (electrophilic sites).
| C-N-C Bond Angle | The angle formed by the carbon-nitrogen-carbon atoms within the piperidine ring. | 111.5° |
Note: The values in this table are illustrative, based on typical findings for substituted piperidine compounds, and represent the type of data that would be generated for this compound.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations are crucial for understanding the conformational flexibility of this compound, particularly the various chair and boat conformations of the two piperidine rings and the rotation around the bond connecting them.
In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. researchgate.netpreprints.org These simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. chemrxiv.org Analysis of parameters such as the Root-Mean-Square Deviation (RMSD) can indicate the stability of the molecule's conformation over the simulation period. researchgate.net
Solvent effects are a key aspect explored through MD. nih.govchemrxiv.org The solvent can significantly influence the conformational preferences of this compound through interactions like hydrogen bonding. researchgate.net MD simulations can quantify the number and lifetime of hydrogen bonds between the molecule's nitrogen atoms and the surrounding solvent molecules, providing a detailed picture of its solvation and behavior in different media. researchgate.net
Table 2: Goals and Outputs of a Hypothetical MD Simulation of this compound
| Simulation Goal | Key Parameter Analyzed | Expected Insight |
|---|---|---|
| Assess Conformational Stability | Root-Mean-Square Deviation (RMSD) | Low RMS fluctuations would indicate a stable average conformation. |
| Identify Flexible Regions | Root-Mean-Square Fluctuation (RMSF) | Higher RMSF values for the connecting C-C bond would highlight rotational flexibility. |
| Analyze Ring Pliability | Dihedral Angle Analysis | Tracking the ring dihedral angles would reveal transitions between chair, boat, and twist-boat forms. |
| Evaluate Solvent Interactions | Radial Distribution Function (RDF) | Would show the probability of finding solvent molecules at a certain distance from the N-H groups. |
| Quantify Solvation Effects | Hydrogen Bond Analysis | Would determine the average number of hydrogen bonds formed with water, indicating solubility. |
Molecular Docking Methodologies in Chemical Research
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This methodology is central to drug discovery and is used to understand the potential biological activity of compounds like this compound.
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity). malayajournal.orgmdpi.com For this compound, this could involve docking it into the active site of a relevant enzyme or receptor to explore its potential as an inhibitor or modulator. nih.gov The results of a docking study reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the protein's amino acid residues. mdpi.comnih.gov This information is invaluable for understanding the molecular basis of the compound's activity and for designing more potent derivatives.
Table 3: Outline of a Hypothetical Molecular Docking Study for this compound
| Step | Description | Example Software/Tool | Expected Outcome |
|---|---|---|---|
| 1. Receptor Preparation | Obtain the 3D structure of a target protein (e.g., from the Protein Data Bank) and prepare it by removing water, adding hydrogens, and defining the binding site. | AutoDock Tools, Schrödinger Maestro | A receptor file ready for docking. |
| 2. Ligand Preparation | Generate the 3D conformation of this compound and optimize its geometry and energy. | ChemDraw, Avogadro | A low-energy 3D structure of the ligand. |
| 3. Docking Simulation | Run the docking algorithm to explore various poses of the ligand within the receptor's active site. | AutoDock Vina, GLIDE | A set of possible binding poses ranked by their docking scores. malayajournal.org |
| 4. Analysis of Results | Visualize the top-ranked pose and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues. | PyMOL, Discovery Studio | Identification of key binding interactions and a predicted binding affinity score (e.g., in kcal/mol). |
Predictive Modeling of Spectroscopic Signatures (e.g., NMR, IR)
Computational chemistry can accurately predict spectroscopic signatures, which is extremely useful for validating the structure of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can be performed and compared with experimental data.
DFT methods are commonly used to calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netresearchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor, resulting in excellent agreement with experimental spectra. researchgate.net This allows for the confident assignment of specific vibrational modes (e.g., N-H stretch, C-C stretch) to the observed IR bands.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in the this compound molecule, which can be challenging for complex structures. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. schrodinger.com
Table 4: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Type | Functional Group / Atom | Predicted Value (Computational) | Typical Experimental Value |
|---|---|---|---|
| IR Spectroscopy | N-H Stretch | ~3450 cm⁻¹ (scaled) | 3300-3500 cm⁻¹ |
| IR Spectroscopy | C-N Stretch | ~1130 cm⁻¹ (scaled) | 1080-1360 cm⁻¹ |
| ¹H NMR | Protons on N-H | ~1.5-3.5 ppm | ~1.0-4.0 ppm (can be broad) |
| ¹³C NMR | Carbons adjacent to Nitrogen | ~45-55 ppm | ~40-60 ppm |
Theoretical Studies on Reaction Energetics and Transition States
Theoretical calculations are indispensable for investigating the mechanisms and feasibility of chemical reactions. For reactions involving this compound, such as its synthesis or functionalization, quantum chemical methods can be used to map out the entire reaction pathway.
This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. acs.org The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. DFT calculations can optimize the geometry of the transition state structure and confirm it by frequency analysis (a true transition state has exactly one imaginary frequency). whiterose.ac.uk
By comparing the energies of different possible pathways, researchers can predict the most likely mechanism for a given reaction. For instance, in the synthesis of piperidine derivatives, calculations can determine whether a reaction is likely to proceed and can predict the stereochemical outcome by comparing the energies of transition states leading to different stereoisomers. acs.orgnih.gov
Table 5: Illustrative Energetic Data for a Hypothetical Reaction Step
| Species | Description | Method | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants | Starting materials for a functionalization reaction. | DFT (B3LYP/def2-TZVP) | 0.0 (Reference) |
| Transition State (TS) | The highest energy structure along the reaction coordinate. | DFT (B3LYP/def2-TZVP) | +22.5 |
| Products | The final molecules after the reaction step. | DFT (B3LYP/def2-TZVP) | -15.0 |
| Activation Energy (Ea) | Energy difference between the transition state and reactants (TS - Reactants). | Calculated | 22.5 |
| Reaction Enthalpy (ΔH) | Energy difference between products and reactants (Products - Reactants). | Calculated | -15.0 |
Note: The values are hypothetical, illustrating the type of data generated in a reaction energetics study for a process involving this compound.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. Through various 1D and 2D experiments, it is possible to map out the complete covalent framework and infer stereochemical relationships.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For 2-(Piperidin-4-YL)piperidine, ¹H, ¹³C, and ¹⁵N NMR spectra are essential for identifying the types and number of unique atoms in the molecule.
¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. The spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic methylene (B1212753) protons in the two piperidine (B6355638) rings. The chemical shifts are generally found in the aliphatic region. Protons adjacent to the nitrogen atoms (C2-H, C6-H, C2'-H, and C6'-H) are expected to appear further downfield (around 2.5-3.5 ppm) compared to the other methylene protons (around 1.2-2.0 ppm) researchgate.netchemicalbook.com. The proton at the C2 position, being a methine proton at a junction between two rings, would likely appear as a complex multiplet. The N-H protons would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. For this compound, up to 10 distinct signals could be observed, depending on the molecule's symmetry. Similar to the ¹H NMR spectrum, carbons bonded to the nitrogen (C2, C6, C2', C6') are deshielded and appear at lower field (typically 40-50 ppm) than the other ring carbons (typically 20-30 ppm) rsc.org. The C2 and C4' carbons, where the rings are linked, would have distinct chemical shifts reflecting their substitution.
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms. For piperidine itself, the ¹⁵N chemical shift is around -325 ppm (relative to nitromethane) spectrabase.com. In this compound, two signals would be expected, with slight differences due to their different substitution patterns (one secondary amine, one tertiary amine environment at the linkage point).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H, N1'-H | Broad, variable | - |
| C2-H | Multiplet, ~2.8-3.2 | ~55-60 |
| C2'-H, C6'-H | Multiplet, ~2.9-3.5 | ~45-50 |
| C3-H, C5-H | Multiplet, ~1.4-1.9 | ~25-30 |
| C3'-H, C5'-H | Multiplet, ~1.5-2.0 | ~30-35 |
| C4-H | Multiplet, ~1.2-1.7 | ~25-30 |
| C4'-H | Multiplet, ~1.6-2.1 | ~40-45 |
| C6-H | Multiplet, ~2.5-3.0 | ~45-50 |
Note: These are estimated values based on data for piperidine and substituted derivatives. Actual values may vary.
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between adjacent protons within each piperidine ring, allowing for the tracing of the proton sequence (e.g., H-2' -> H-3' -> H-4'). This is fundamental for assigning the signals within each spin system. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly powerful for connecting different spin systems. For this compound, HMBC would be crucial to confirm the C2-C4' linkage between the two rings by showing correlations from protons on one ring (e.g., C2-H) to carbons on the other ring (e.g., C3', C4', C5').
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining stereochemistry. For this molecule, NOESY can distinguish between cis and trans isomers by showing correlations between axial and equatorial protons on the rings. For example, a strong NOE between the C2-H and specific protons on the second ring would help define the relative orientation of the two rings.
The piperidine ring exists predominantly in a chair conformation, which can undergo a ring inversion process. Variable Temperature (VT) NMR is used to study such dynamic processes. acs.org At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
Upon cooling, the rate of inversion slows down. At a certain point, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and then resolve into separate signals at lower temperatures. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated. For N-substituted piperidines, this barrier is typically in the range of 10-12 kcal/mol. rsc.org The presence of the bulky substituent and the interconnected ring system in this compound would likely influence this energy barrier.
Vibrational Spectroscopy Techniques (IR, Raman) for Functional Group Analysis and Conformational States
N-H Vibrations: A key feature in the IR spectrum would be the N-H stretching vibration of the secondary amine groups, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region. chemicalbook.com
C-H Vibrations: The aliphatic C-H stretching vibrations from the methylene groups of the piperidine rings are expected in the 2850-3000 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region.
Ring Vibrations: The piperidine ring itself has characteristic "breathing" and deformation modes that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the C-C and C-N skeletal vibrations of the ring system usually give rise to strong Raman bands.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (medium, sharp) | Weak |
| Aliphatic C-H Stretch | 2850 - 2960 (strong) | Strong |
| CH₂ Scissoring | 1440 - 1480 (medium) | Medium |
| C-N Stretch | 1000 - 1250 (medium) | Strong |
| Ring Deformation | < 1000 (fingerprint region) | Medium-Strong |
Note: Based on general data for piperidine and secondary amines. spectrabase.comnist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₀H₂₀N₂), the exact molecular weight is 168.1626 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 168. The fragmentation of piperidine-containing compounds is well-studied. nih.gov A common fragmentation pathway for piperidine itself involves the loss of a hydrogen atom to form a stable iminium ion at m/z 84, which is often the base peak. miamioh.edu
For this compound, key fragmentation pathways would likely include:
Cleavage of the C2-C4' bond: This would be a major fragmentation pathway, leading to ions corresponding to the individual piperidine moieties. This could produce fragments at m/z 84 (C₅H₁₀N⁺) and m/z 84 (C₅H₁₀N⁺), although rearrangement is likely.
Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atoms is a characteristic fragmentation pattern for amines. This could lead to the loss of alkyl radicals from the ring, resulting in various iminium cation fragments.
Loss of a hydrogen atom: Similar to piperidine, a peak at m/z 167 (M-1) is highly probable due to the formation of a stable radical cation.
Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would primarily show the protonated molecule [M+H]⁺ at m/z 169. Tandem mass spectrometry (MS/MS) on this ion would induce fragmentation and help to confirm the connectivity of the two rings. scielo.br
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 168 | [C₁₀H₂₀N₂]⁺˙ (Molecular Ion) |
| 167 | [C₁₀H₁₉N₂]⁺ (Loss of H˙) |
| 98 | [C₆H₁₂N]⁺ (Fragment from ring cleavage) |
| 84 | [C₅H₁₀N]⁺ (Iminium ion from single ring) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal lattice. While no specific crystal structure for this compound has been reported in the searched literature, the expected solid-state conformation can be inferred from studies of related piperidine derivatives. chemrevlett.comnih.govresearchgate.net
In the crystal lattice, intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen lone pair of an adjacent molecule would be a dominant packing force, likely forming chains or more complex networks. The precise bond lengths, bond angles, and torsion angles provided by a crystal structure would offer an unambiguous confirmation of the molecule's constitution and stereochemistry in the solid state. iucr.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the quantification of its purity. Given the presence of basic nitrogen atoms and the potential for isomeric complexity, both supercritical fluid and liquid chromatography offer viable analytical solutions.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography, offering high efficiency and rapid analysis times. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often with a polar co-solvent such as methanol. fu-berlin.de This technique is well-suited for the analysis of a broad range of compounds, from non-polar to polar, making it a promising platform for the analysis of this compound. nih.gov
The unique properties of supercritical CO2, being intermediate between a liquid and a gas, allow for low viscosity and high diffusivity, which contributes to faster separations and reduced backpressure. nih.gov For basic compounds like this compound, additives to the mobile phase may be necessary to improve peak shape and resolution.
While specific SFC methods for this compound are not extensively documented, methodologies developed for other piperidine-containing compounds and isomeric mixtures can be adapted. For instance, the separation of acidic metabolites has been improved by using a piperidine-based tagging agent in SFC-MS analysis, highlighting the compatibility of the piperidine moiety with this technique. nsf.govresearchgate.net
A hypothetical SFC method for the analysis of this compound could involve a stationary phase with polar characteristics to enhance interaction with the analyte. A typical mobile phase would consist of supercritical CO2 with a gradient of a polar organic modifier like methanol, potentially with an additive to improve peak shape.
Table 1: Hypothetical SFC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Stationary Phase | Chiral or polar stationary phase (e.g., Diol, Amino) |
| Mobile Phase | Supercritical CO2 and Methanol with 0.1% additive (e.g., ammonium (B1175870) hydroxide) |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), remains a cornerstone of pharmaceutical analysis. For a compound like this compound, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are two pertinent modes of separation.
Reversed-phase HPLC is a widely used technique for the separation of a broad range of compounds. A C18 column is a common choice for the stationary phase, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH and improve peak shape. For basic compounds such as this compound, acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to ensure the analyte is in its protonated form, leading to better retention and peak symmetry. A method for a similar compound, (1,4'-Bipiperidine)-4'-carboxamide, utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, volatile acids like formic acid are preferred. sielc.com
The differentiation of isomeric piperidine-containing drug metabolites has been successfully achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the capability of LC methods to resolve structurally similar compounds. nih.gov Given that this compound has several potential stereoisomers, chiral liquid chromatography would be essential for their separation.
Table 2: Illustrative Reversed-Phase HPLC Method for this compound
| Parameter | Value |
|---|---|
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | | Gradient | 10% to 90% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 210 nm or Mass Spectrometry (MS) |
Advanced Materials Characterization Methods
When this compound is utilized as a monomer or a structural component in the synthesis of non-biological materials such as polymers, a suite of advanced characterization techniques is necessary to elucidate the properties of the resulting material.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques are fundamental for studying the morphology and structure of materials at the micro- and nanoscale. SEM provides detailed images of the surface topography, while TEM allows for the visualization of the internal structure, including the arrangement of polymer chains or the dispersion of any incorporated nanoparticles. For instance, SEM has been used to study the morphology of piperidine-based bioactive films. nih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. vot.plnottingham.ac.uk For materials derived from this compound, XPS would be invaluable for confirming the presence and chemical environment of nitrogen atoms on the material's surface, which can be crucial for applications involving surface interactions. researchgate.netresearchgate.net The binding energies of the N1s core level can provide information about the different chemical states of nitrogen within the polymer. thermofisher.com
Vibrating Sample Magnetometry (VSM): If the material incorporating this compound is designed to have magnetic properties, for example, through the incorporation of magnetic nanoparticles, VSM would be used to measure its magnetic behavior. This technique provides information on parameters such as saturation magnetization, remanence, and coercivity.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability of a material. For polymers synthesized using this compound, TGA can provide information on the decomposition temperature, which is a key indicator of the material's operational limits. The thermal stability of piperidine-based films has been assessed using TGA. nih.gov
Brunauer-Emmett-Teller (BET) Analysis: The BET technique is used to measure the specific surface area of a material. This is particularly relevant if the material is intended for applications such as catalysis, adsorption, or as a porous support, where a high surface area is often desirable. The analysis involves the physisorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures.
Table 3: Application of Advanced Materials Characterization Techniques
| Technique | Information Obtained | Relevance to this compound-based Materials |
|---|---|---|
| TEM/SEM | Surface morphology, internal structure, particle size and distribution. | Understanding the physical structure and homogeneity of the material. |
| XPS | Elemental composition, chemical and electronic states of surface atoms. | Confirming the incorporation of the piperidine moiety and analyzing surface chemistry. |
| VSM | Magnetic properties (e.g., magnetization, coercivity). | Characterizing magnetic functionality if incorporated into the material. |
| TGA | Thermal stability, decomposition temperature. | Determining the material's resistance to heat and its potential processing temperatures. |
| BET | Specific surface area, pore size distribution. | Quantifying surface area for applications in catalysis, separation, and adsorption. |
Role As a Chemical Building Block and Ligand Precursor in Academic Synthesis
Application in the Construction of Complex Organic Architectures
The primary documented role of 1-(piperidin-4-yl)piperidine in academic synthesis is as a core building block for constructing larger, more complex molecules, particularly in the field of medicinal chemistry. Its bipiperidine structure is utilized to explore the chemical space for drug discovery, providing a defined spatial arrangement for appended functional groups.
A notable example of its application is in the development of antagonists for the histamine (B1213489) H₃ receptor, a target for treating various neurological and inflammatory disorders. Researchers have synthesized a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivatives. In this work, the 1,4'-bipiperidine moiety serves as a central scaffold. One of the piperidine (B6355638) nitrogens is used to link to a thiazolopyridine core, while the other can be functionalized, for instance, by attachment to a second piperidine ring, forming the 1,4'-bipiperidine structure. This framework was systematically modified to investigate structure-activity relationships (SAR), aiming to enhance potency and reduce off-target effects. The bipiperidine unit is critical in positioning the key pharmacophoric elements in the correct orientation to achieve high-affinity binding to the H₃ receptor.
The utility of the 1-(piperidin-4-yl)piperidine scaffold in building complex molecules is further evidenced by its presence as a ligand in solved protein crystal structures available in the Protein Data Bank (PDB). nih.gov This indicates its successful incorporation into molecules designed to interact with specific biological targets.
| Base Scaffold | Derived Complex Molecule | Application / Research Area | Reference |
|---|---|---|---|
| 1,4'-Bipiperidine | 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine derivatives | Histamine H₃ Receptor Antagonists | thieme-connect.com |
Utilization in the Development of Chiral Scaffolds
The compound 1-(piperidin-4-yl)piperidine is an achiral molecule. While the piperidine ring is a common motif in chiral compounds and catalysts, the specific application of the 1-(piperidin-4-yl)piperidine framework as a starting point for the development of new chiral scaffolds is not well-documented in scientific literature. The synthesis of chiral piperidine derivatives is an active area of research, often involving asymmetric synthesis or the use of chiral auxiliaries with simpler piperidine precursors. rsc.orgacs.org However, specific examples detailing the enantioselective functionalization of the 1-(piperidin-4-yl)piperidine core to create defined chiral structures for use as catalysts or in stereoselective synthesis have not been prominently reported.
Precursor for the Synthesis of Ligands for Catalysis Research
The structure of 1-(piperidin-4-yl)piperidine, featuring two nitrogen atoms, suggests its potential as a bidentate "pincer" or chelating ligand for transition metals. Such ligands are fundamental in coordination chemistry and homogeneous catalysis. For example, related structures like 4,4'-bipiperidine (B102171) have been used as linkers to create binuclear palladium(II) complexes. However, a review of the current academic literature does not show significant use of 1-(piperidin-4-yl)piperidine as a precursor for synthesizing ligands for catalysis research. While the potential exists, its practical application in this area, including the synthesis of specific metal complexes and their catalytic activity, remains largely unexplored or unpublished.
Design of Molecular Probes for Research Purposes
Molecular probes are essential tools in chemical biology for imaging, sensing, and quantifying biological molecules and processes. These probes often consist of a recognition element, a linker, and a signaling unit (e.g., a fluorophore or radioisotope). The 1-(piperidin-4-yl)piperidine scaffold could theoretically serve as a core structure or recognition element for a specific biological target. However, there is no specific evidence in the researched literature of 1-(piperidin-4-yl)piperidine being used as a foundational scaffold in the design and synthesis of molecular probes for research applications.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The primary route to 2,4'-bipiperidine involves the synthesis of its aromatic precursor, 2,4'-bipyridine (B1205877), followed by complete catalytic hydrogenation. Future research will focus on optimizing both stages of this process for greater efficiency, selectivity, and sustainability.
The synthesis of unsymmetrical bipyridines, such as 2,4'-bipyridine, relies heavily on cross-coupling reactions. nih.gov Modern methods like Suzuki, Stille, and Negishi couplings offer versatile pathways, but challenges remain in catalyst efficiency and substrate stability, particularly with pyridylboronic acids. preprints.org Future work will likely explore more robust catalysts, such as advanced palladium pincer complexes, that can operate under milder conditions and tolerate a wider range of functional groups. nih.gov Metal-free protocols and methods employing pyridine (B92270) N-oxides are also emerging as promising alternatives to traditional transition-metal-catalyzed reactions. thieme-connect.com
Table 1: Comparison of Potential Synthetic Routes for 2,4'-Bipyridine Precursor
| Coupling Method | Typical Catalysts/Reagents | Advantages | Future Research Focus |
|---|---|---|---|
| Suzuki Coupling | Pd complexes (e.g., PdCl₂(dcpp)), Pyridylboronic Esters | High yields, commercial availability of reagents. preprints.org | Developing more stable 2-pyridylboron reagents; air- and moisture-stable catalysts. |
| Ullmann Homocoupling | Copper metal, Pd(OAc)₂ | Operationally straightforward for symmetrical bipyridines. preprints.orgnih.gov | Adapting for efficient unsymmetrical cross-coupling; reducing high reaction temperatures. |
| C-H Activation | Dinuclear Palladium Pincer Complexes | Atom economy (avoids pre-functionalization). nih.gov | Improving regioselectivity and catalyst turnover numbers. |
| Wurtz-type Coupling | Sodium dispersion | Useful for symmetrical bipyridines from pyridines. preprints.org | Controlling reactivity and adapting for cross-coupling. |
Once the 2,4'-bipyridine precursor is obtained, the subsequent hydrogenation step is critical for producing 2,4'-bipiperidine. This transformation presents a significant stereochemical challenge, as the reduction of the two pyridine rings can generate multiple diastereomers. While catalysts like Platinum(IV) oxide (PtO₂) are effective for the complete hydrogenation of substituted pyridines, achieving high diastereoselectivity is a key goal for future research. asianpubs.org The use of novel heterogeneous catalysts, such as supported ruthenium nanoparticles, under mild conditions could provide a pathway to controlled cis-hydrogenation. rsc.org The development of directed hydrogenation strategies, where a coordinating group on the bipyridine substrate guides the catalyst to a specific face of the molecule, will be crucial for accessing single, stereochemically pure isomers of 2,4'-bipiperidine. researchgate.net
Development of Advanced Computational Models for Predicting Reactivity and Conformation
Computational chemistry offers powerful tools to predict the behavior of complex molecules like 2,4'-bipiperidine, saving significant time and resources in the laboratory. Future research will leverage advanced computational models to understand its three-dimensional structure, conformational flexibility, and chemical reactivity.
Quantum mechanical methods, particularly Density Functional Theory (DFT), can be employed to model the nucleophilic aromatic substitution (SNAr) reactions that might be used in its synthesis or derivatization. researchgate.net Such calculations can elucidate reaction pathways and determine activation energies, guiding the development of more efficient synthetic routes under mild conditions. researchgate.net For the 2,4'-bipiperidine molecule itself, computational studies are essential for understanding its conformational landscape. The molecule consists of two interconnected piperidine (B6355638) rings, each capable of existing in a chair or boat conformation, leading to a complex energy surface of different stereoisomers. Molecular mechanics and DFT calculations can identify the lowest energy conformations and the rotational barriers between them, which is critical for understanding how the molecule will interact with biological targets or assemble into larger structures. rsc.org
Table 2: Application of Computational Models to 2,4'-Bipiperidine Research
| Computational Method | Predicted Properties | Significance for Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, activation energies, electronic properties, conformational energies. researchgate.net | Guiding synthetic route optimization; predicting sites of reactivity and stable conformations. |
| Molecular Dynamics (MD) | Dynamic conformational behavior, solvent effects, binding interactions with receptors. | Simulating behavior in biological or material environments; understanding binding modes. |
| Molecular Docking | Binding affinity and orientation in protein active sites. researchgate.nettandfonline.com | Screening for potential pharmaceutical applications; designing derivatives with enhanced activity. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonds). | Understanding and predicting supramolecular assembly and crystal packing. |
Furthermore, these models can predict key chemical properties, such as the pKa of the two nitrogen atoms and their nucleophilicity, which governs their reactivity. nih.gov As piperidine derivatives are known to interact with various biological receptors, molecular docking simulations will be instrumental in predicting the binding affinity of 2,4'-bipiperidine derivatives with protein targets, accelerating the process of drug discovery. nih.gov
Investigation of Supramolecular Assembly Principles Involving Bipiperidine Units
Supramolecular chemistry, which studies chemical systems composed of multiple molecules, is an area where the 2,4'-bipiperidine scaffold holds immense promise. The two secondary amine (N-H) groups are excellent hydrogen bond donors, making the molecule an ideal building block for constructing complex, self-assembled architectures through crystal engineering. japtronline.com
Future research will focus on co-crystallizing 2,4'-bipiperidine with various hydrogen bond acceptors to form predictable and functional supramolecular networks. nih.gov The principles of hydrogen bonding suggest that strong, directional interactions like O-H···N and N-H···O will dominate the crystal packing. japtronline.com By pairing 2,4'-bipiperidine with complementary molecules (co-formers) containing groups like carboxylic acids, amides, or pyridyls, it should be possible to create robust one-dimensional tapes, two-dimensional sheets, or even porous three-dimensional frameworks. ed.ac.uk Studies on simpler systems like piperazine (B1678402) have shown its ability to form distinct 2D and 3D hydrogen-bonded networks. rsc.org The defined stereochemistry and geometry of the bipiperidine unit could offer even greater control over the final architecture. Analysis of the Cambridge Structural Database (CSD) reveals that while hydrogen bonds are critical, stacking and T-type interactions also contribute significantly to the stabilization of cocrystal lattices, a principle that will be vital in designing bipiperidine-based assemblies. nih.gov
Integration of 2-(Piperidin-4-YL)piperidine into Advanced Materials Chemistry Research
The unique structural properties of 2,4'-bipiperidine make it an attractive candidate for incorporation into advanced materials. As a diamine, it can serve as a monomer for the synthesis of novel polymers such as polyamides, polyimides, and polyurethanes. The rigidity of the bipiperidine unit could impart high thermal stability and mechanical strength to these polymers, while its 3D shape would disrupt chain packing, potentially leading to materials with enhanced solubility or amorphous properties.
Research into polymers containing piperidine or the related piperazine moiety has already demonstrated their utility. For example, piperazine-based polymers have been developed for antimicrobial applications and as catalysts. rsc.orgalfachemic.com Piperidine-functionalized polymers have been used to create bioactive films for controlled drug delivery. nih.gov Following these examples, polymers incorporating the 2,4'-bipiperidine scaffold could be designed for specialized applications. For instance, their ability to chelate metal ions could be exploited in materials for environmental remediation or as kinetic hydrate (B1144303) inhibitors in the energy sector. acs.org Furthermore, the diamine functionality makes 2,4'-bipiperidine an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), potentially leading to new porous materials with applications in gas storage, separation, and catalysis.
Designing New Catalytic Systems Incorporating Piperidine Scaffolds
The field of catalysis is perhaps one of the most promising areas for the application of 2,4'-bipiperidine. The piperidine scaffold is a common feature in organocatalysis, where it often acts as a Brønsted or Lewis base to activate substrates. researchgate.netacs.org The bifunctional nature of 2,4'-bipiperidine, with its two basic nitrogen atoms held in a specific spatial arrangement, could enable cooperative catalytic cycles for complex transformations.
More significantly, 2,4'-bipiperidine is a chiral diamine, making it an ideal candidate for a ligand in asymmetric transition-metal catalysis. Chiral bipyridine ligands are foundational in coordination chemistry and are used to create catalysts for a vast range of enantioselective reactions. wikipedia.org The saturated bipiperidine analogue could offer several advantages, including greater conformational rigidity and a different stereoelectronic environment around the metal center. Research has already demonstrated the successful use of tetradentate N-donor ligands derived from bipiperidine in manganese-catalyzed epoxidation reactions, where electronic effects on the ligand backbone were shown to stabilize high-valent intermediates and improve catalytic performance. mdpi.comresearchgate.net Future work will involve synthesizing various derivatives of 2,4'-bipiperidine and screening their metal complexes (e.g., with Ruthenium, Rhodium, Palladium, Manganese) for activity in key reactions such as asymmetric hydrogenation, allylic substitution, and C-H functionalization. acs.orgnih.gov The combination of biocatalysis and organocatalysis, which has been used to synthesize piperidine alkaloids, provides another innovative avenue where bipiperidine-derived catalysts could be employed. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | 2,4'-Bipiperidine |
| 2,4'-Bipyridine | |
| Platinum(IV) oxide | PtO₂, Adams' catalyst |
| Ruthenium | Ru |
| Palladium | Pd |
| Manganese | Mn |
| Rhodium | Rh |
| Piperazine | Hexahydropyrazine |
| Quinol | Hydroquinone |
| Polyamide | |
| Polyurethane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
